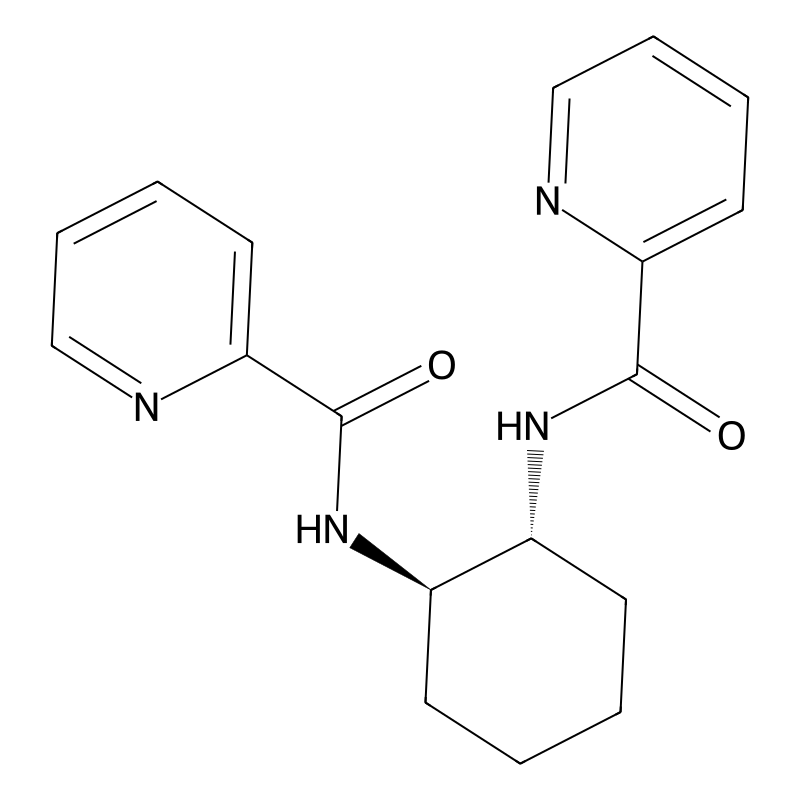

(R,R)-DACH-pyridyl TROST ligand

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (R,R)-DACH-pyridyl TROST ligand is a chiral ligand prominently utilized in asymmetric catalysis, particularly in palladium-catalyzed reactions. It is derived from 1,2-diaminocyclohexane and incorporates a pyridyl group, which enhances its capacity to induce enantioselectivity in various

The (R,R)-DACH-pyridyl TROST ligand primarily facilitates asymmetric allylic alkylation, a reaction where an allylic substrate reacts with a nucleophile to create chiral products. The mechanism involves the ligand binding to the palladium center, which subsequently interacts with the substrate. This orientation allows for preferential attack by the nucleophile on one face of the substrate, leading to the formation of a specific enantiomer .

The synthesis of (R,R)-DACH-pyridyl TROST ligand generally follows these steps:

- Starting Materials: The process begins with (R,R)-1,2-diaminocyclohexane and a pyridyl-containing phosphine compound.

- Reaction Conditions: The reaction is conducted under inert atmosphere conditions using solvents like toluene or dichloromethane. The temperature is maintained between 0°C and 25°C for optimal reaction rates.

- Purification: Following synthesis, purification methods such as column chromatography or recrystallization are employed to achieve high enantiomeric purity .

The (R,R)-DACH-pyridyl TROST ligand finds extensive applications in:

- Asymmetric Synthesis: Particularly in the production of chiral intermediates for pharmaceuticals.

- Catalysis: Used in palladium-catalyzed reactions, enhancing selectivity and yield.

- Material Science: Potential applications in developing new materials with specific optical or electronic properties due to its chiral nature .

Studies on the interactions of (R,R)-DACH-pyridyl TROST ligand focus on its binding affinity and selectivity towards various substrates in asymmetric catalysis. These interactions are critical for understanding how modifications to the ligand structure can influence catalytic efficiency and selectivity. Research continues to explore how variations in substituents can optimize performance in specific reactions .

The (R,R)-DACH-pyridyl TROST ligand can be compared with several similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R,R)-DACH-phenyl TROST ligand | Contains a phenyl group | Different steric and electronic properties |

| (R,R)-DACH-naphthyl TROST ligand | Incorporates a naphthyl group | Provides distinct steric effects |

| (S,S)-DACH-pyridyl TROST ligand | Enantiomer of (R,R)-DACH-pyridyl | Can produce opposite enantiomers |

The uniqueness of the (R,R)-DACH-pyridyl TROST ligand lies in its ability to provide high enantioselectivity across a wide range of asymmetric catalytic reactions, making it invaluable for both academic research and industrial applications .